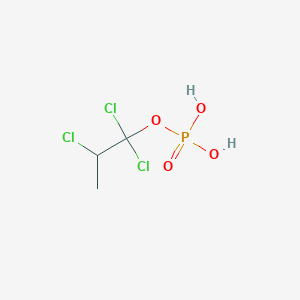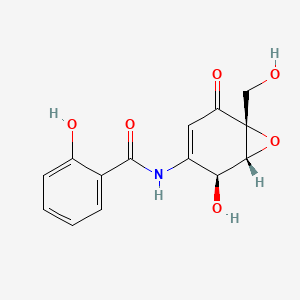
Epoxyquinomicin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxyquinomicin C is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.
Wissenschaftliche Forschungsanwendungen
Inflammatory and Autoimmune Conditions
- Epoxyquinomicin C, particularly its derivative dehydroxymethylepoxyquinomicin (DHMEQ), has been shown to be effective in reducing inflammatory injury in various cell types. In one study, DHMEQ was found to prevent inflammatory injury induced by interferon-γ and histamine in keratinocytes, highlighting its potential in treating inflammatory skin conditions (Cardile et al., 2010).
- Another application of epoxyquinomicin C is in the treatment of rheumatoid arthritis. Prophylactic treatment with epoxyquinomicins A, B, C, and D demonstrated potent inhibitory effects on type II collagen-induced arthritis in mice (Matsumoto et al., 1997).
Anti-Cancer Properties
- Epoxyquinomicin C derivatives have shown promising potential as anti-cancer agents. For instance, DHMEQ has been identified as a specific and potent inhibitor of NF-κB, demonstrating anti-tumor effects in various models. It has been used effectively for the treatment of atopic dermatitis-like lesions, which suggests its utility in conditions with underlying inflammatory mechanisms (Jiang et al., 2017).
- Epoxyquinomicin C has also been involved in the development of novel drugs for treating neuroblastoma. The epoxy anthraquinone derivative, a compound related to epoxyquinomicin C, was found to potentially inhibit neuroblastoma cells by targeting DNA replication inhibition, acting as a novel DNA topoisomerase inhibitor (Gheeya et al., 2010).
Other Therapeutic Applications
- In diabetes therapy, a specific inhibitor of NF-κB based on epoxyquinomicin structure, DHMEQ, showed effectiveness in improving the success of islet transplantation, indicating its potential utility in diabetes management (Sidthipong et al., 2013).
- The inhibition of cancer metastasis is another notable application. DHMEQ, derived from epoxyquinomicin C, has been shown to inhibit both the late and early phases of cancer metastasis, suggesting its potential as a comprehensive anti-metastatic agent (Lin et al., 2018).
Eigenschaften
CAS-Nummer |
200496-85-1 |
|---|---|
Produktname |
Epoxyquinomicin C |
Molekularformel |
C14H13NO6 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |
InChI |
InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1 |
InChI-Schlüssel |
JNDISHBDOZQLTR-SCRDCRAPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |
Synonyme |
epoxyquinomicin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



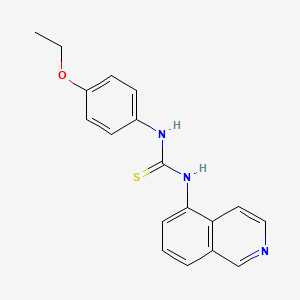
![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)
![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)
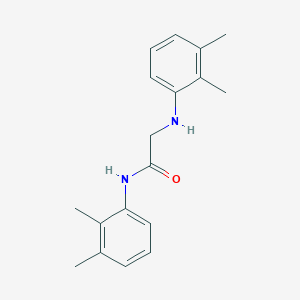
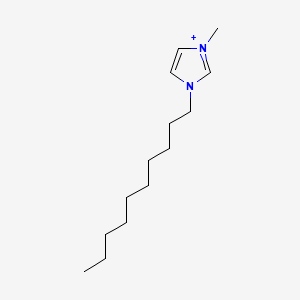

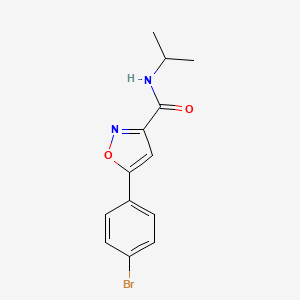
![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)
![6-Methyl-2-[[2-(4-morpholinyl)-1-oxoethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1227729.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1227733.png)

